Methyl (S)-piperidine-2-carboxylate hydrochloride
CAS No.: 18650-39-0
Cat. No.: VC21539495
Molecular Formula: C7H14ClNO2
Molecular Weight: 179.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18650-39-0 |
|---|---|
| Molecular Formula | C7H14ClNO2 |
| Molecular Weight | 179.64 g/mol |
| IUPAC Name | methyl (2S)-piperidine-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-4-2-3-5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 |
| Standard InChI Key | APCHKWZTSCBBJX-RGMNGODLSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1CCCCN1.Cl |
| SMILES | COC(=O)C1CCCCN1.Cl |
| Canonical SMILES | COC(=O)C1CCCCN1.Cl |
Introduction
Chemical Identity and Structure
Methyl (S)-piperidine-2-carboxylate hydrochloride is an organic compound consisting of a piperidine ring with a methyl carboxylate group at the 2-position, present as a hydrochloride salt. The compound belongs to the heterocyclic amine family, with the piperidine ring containing one nitrogen atom in a six-membered structure . The S-configuration at the 2-position indicates the specific stereochemistry of the molecule.
Basic Identification Data
The compound has multiple identifiers across chemical databases and literature, compiled in the following table:
| Parameter | Value |
|---|---|
| Chemical Name | Methyl (S)-piperidine-2-carboxylate hydrochloride |
| CAS Number | 18650-39-0 |
| Molecular Formula | C₇H₁₄ClNO₂ |
| Molecular Weight | 179.647 g/mol |
| European Community (EC) Number | 845-078-4 |
| DSSTox Substance ID | DTXSID70531755 |
| Common Synonyms | H-Homopro-OMe·HCl, (S)-Piperidine-2-carboxylic acid methyl ester hydrochloride |
Structural Characteristics
The molecule features a piperidine ring with a carboxymethyl substituent at the 2-position. The stereogenic center at the 2-position has the S-configuration, which is critical for its biological activity and applications. The compound exists as a hydrochloride salt, which enhances its water solubility compared to the free base .
Physicochemical Properties
Understanding the physical and chemical properties of Methyl (S)-piperidine-2-carboxylate hydrochloride is essential for its handling, purification, and application in synthetic procedures.
Physical Properties
| Property | Value |
|---|---|
| Physical State | White solid |
| Melting Point | 205°C (dec.) |
| Boiling Point | 235.3°C at 760 mmHg |
| Flash Point | 96.1°C |
| Solubility | Soluble in water, methanol, and ethanol |
Spectroscopic Data
The parent compound (without the hydrochloride) has the following spectroscopic characteristics:
| Parameter | Value |
|---|---|
| SMILES | COC(=O)[C@@H]1CCCCN1 |
| InChI | InChI=1S/C7H13NO2/c1-10-7(9)6-4-2-3-5-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1 |
| InChIKey | CXQTTWVBUDFUNO-LURJTMIESA-N |
For the hydrochloride salt:
| Parameter | Value |
|---|---|
| SMILES | COC(=O)C1CCCCN1.Cl |
| InChI | InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-4-2-3-5-8-6;/h6,8H,2-5H2,1H3;1H |
| InChIKey | APCHKWZTSCBBJX-UHFFFAOYSA-N |
Synthesis Methods
Several approaches exist for synthesizing Methyl (S)-piperidine-2-carboxylate hydrochloride, with the most common methods involving hydrogenation of appropriate precursors.
Hydrogenation of Picolinic Acid Derivatives
A prevalent synthesis pathway involves the hydrogenation of picolinic acid derivatives. This approach typically uses catalysts such as platinum or palladium on carbon under controlled conditions .
Reductive Methylation Process
Another method involves reductive methylation processes. For similar compounds, such as N-methyl piperidine-2-carboxylic acid derivatives, catalytic reductive methylation conducted under superatmospheric pressure in a hydrogen atmosphere has been documented. This process utilizes less hazardous reagents such as formaldehyde instead of more toxic methylating agents like dimethyl sulfate .
From 4-Picoline-2-carboxylic Acid Derivatives
For related compounds like 4-methylpiperidine-2-carboxylate hydrochloride, synthetic routes starting from 4-picoline-2-carboxylic acid, ethyl ester have been developed. This method involves oxidation with phospho-molybdic acid as a catalyst to produce 4-picoline-2-carboxylic acid, ethyl ester oxynitride, followed by reduction using methanol or ethanol as a solvent .
The steps for this analogous synthesis include:
-
Oxidation of the pyridine derivative using hydrogen peroxide with phospho-molybdic acid as catalyst
-
Extraction and purification of the N-oxide intermediate
-
Reduction reaction using palladium catalyst and formic acid amine
-
Acidification with concentrated hydrochloric acid to obtain the hydrochloride salt
Applications in Research and Industry
Methyl (S)-piperidine-2-carboxylate hydrochloride has several important applications across different domains.
Pharmaceutical Intermediates
The compound serves as a valuable intermediate in the synthesis of pharmaceutically active compounds. Its specific stereochemistry and functional groups make it particularly useful for stereoselective syntheses of bioactive molecules .
Local Anesthetics Development
Related compounds in this family, such as N-methyl piperidine-2-carboxylic acid-2,6-xylidide, have been utilized as local anesthetics, suggesting potential applications for derivatives of Methyl (S)-piperidine-2-carboxylate hydrochloride in anesthetic development .
Building Block in Organic Synthesis
The compound functions as an important building block in organic synthesis due to its specific stereochemistry and reactivity profile. The S-configuration at the 2-position makes it valuable for asymmetric synthesis applications .
| Hazard Statement | Description | GHS Category |
|---|---|---|
| H315 | Causes skin irritation | Warning: Skin corrosion/irritation |
| H319 | Causes serious eye irritation | Warning: Serious eye damage/eye irritation |
| H335 | May cause respiratory irritation | Warning: Specific target organ toxicity, single exposure; Respiratory tract irritation |
Hazard Classes and Categories
| Hazard Class | Category |
|---|---|
| Skin Irritant | Category 2 |
| Eye Irritant | Category 2 |
| Specific Target Organ Toxicity - Single Exposure | Category 3 |
Comparison with Related Compounds
Understanding the relationship between Methyl (S)-piperidine-2-carboxylate hydrochloride and similar compounds provides context for its properties and applications.
Comparison with Free Base Form
The free base form, Methyl (S)-piperidine-2-carboxylate (CAS: 90710-04-6), differs from the hydrochloride salt in several key properties:
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₇H₁₃NO₂ | C₇H₁₄ClNO₂ |
| Molecular Weight | 143.184 g/mol | 179.647 g/mol |
| Water Solubility | Lower | Higher |
| Stability | Less stable | More stable |
Related Piperidine Derivatives
Several structurally related compounds have been documented in the literature:
| Compound | Relationship to Target Compound |
|---|---|
| (3S,4R)-3,4-dihydroxypiperidine-2-carboxylate | Contains additional hydroxyl groups at positions 3 and 4 |
| 4-methylpiperidine-2-carboxylate hydrochloride | Methyl group at position 4 rather than S-configuration at position 2 |
| N-methyl piperidine-2-carboxylic acid-2,6-xylidide | Contains additional N-methyl and xylidide substituents |
Current Research and Applications
Research involving Methyl (S)-piperidine-2-carboxylate hydrochloride continues to expand, with several noteworthy directions emerging in recent literature.
Pharmaceutical Research
The compound shows promise in pharmaceutical research as an intermediate for developing novel therapeutic agents. Its well-defined stereochemistry makes it particularly valuable for developing compounds with specific biological activities .
Synthetic Methodology Development
Ongoing research focuses on developing more efficient and environmentally friendly methods for synthesizing this compound. Newer approaches aim to reduce the use of toxic reagents and harsh reaction conditions while improving yields and stereoselectivity .
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